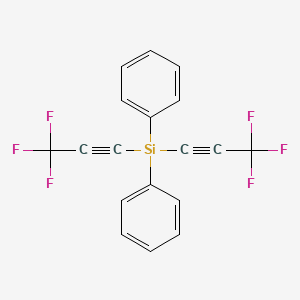

Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane

説明

合成方法

合成経路と反応条件

ジフェニルビス(3,3,3-トリフルオロプロプ-1-イン-1-イル)シランの合成は、通常、特定の条件下でジフェニルシランと3,3,3-トリフルオロプロプ-1-インを反応させることから始まります。この反応は、一般的に遷移金属錯体などの触媒の存在下で行われ、目的の生成物の形成を促進します。反応条件には、温度や溶媒などの最適化が施され、高収率と高純度が達成されます.

特性

CAS番号 |

647832-16-4 |

|---|---|

分子式 |

C18H10F6Si |

分子量 |

368.3 g/mol |

IUPAC名 |

diphenyl-bis(3,3,3-trifluoroprop-1-ynyl)silane |

InChI |

InChI=1S/C18H10F6Si/c19-17(20,21)11-13-25(14-12-18(22,23)24,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H |

InChIキー |

FZNLXJQYFWVWIH-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)[Si](C#CC(F)(F)F)(C#CC(F)(F)F)C2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane typically involves the reaction of diphenylsilane with 3,3,3-trifluoroprop-1-yne under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

This includes optimizing reaction conditions for large-scale production, ensuring safety, and implementing purification techniques to obtain the compound in high purity .

化学反応の分析

科学研究への応用

ジフェニルビス(3,3,3-トリフルオロプロプ-1-イン-1-イル)シランは、いくつかの科学研究に適用されています。具体的には、

材料科学: 高温安定性と化学的劣化に対する耐性など、独自の特性を持つ先進材料の開発に使用されます。

有機合成: この化合物は、医薬品や農薬など、より複雑な分子の合成のための構成要素として機能します。

触媒: 遷移金属触媒における配位子として使用され、さまざまな有機変換を促進します。

科学的研究の応用

Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane has several scientific research applications, including:

Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Catalysis: It is employed as a ligand in transition metal catalysis, facilitating various organic transformations.

Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry

作用機序

類似の化合物との比較

類似の化合物

ジフェニルシラン: トリフルオロプロプ-1-イン-1-イル基を持たないため、特定の化学変換において反応性が低くなります。

トリフルオロプロプ-1-イン-1-イルシラン: トリフルオロプロプ-1-イン-1-イル基は含まれていますが、フェニル基は含まれていないため、反応性と用途が異なります。

フェニルトリフルオロシラン: フェニル基とトリフルオロ基の両方を持ちますが、アルキン官能基は含まれていないため、化学的挙動が異なります

独自性

ジフェニルビス(3,3,3-トリフルオロプロプ-1-イン-1-イル)シランは、フェニル基とトリフルオロプロプ-1-イン-1-イル基の両方が存在するため、他に類を見ないものです。この組み合わせにより、特定の反応性と特性が与えられ、さまざまな科学的および産業的用途において価値のあるものとなっています.

類似化合物との比較

Similar Compounds

Diphenylsilane: Lacks the trifluoroprop-1-yn-1-yl groups, making it less reactive in certain chemical transformations.

Trifluoroprop-1-yn-1-ylsilane: Contains the trifluoroprop-1-yn-1-yl groups but lacks the phenyl groups, resulting in different reactivity and applications.

Phenyltrifluorosilane: Contains both phenyl and trifluoro groups but lacks the alkyne functionality, leading to distinct chemical behavior

Uniqueness

Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane is unique due to the presence of both phenyl and trifluoroprop-1-yn-1-yl groups. This combination imparts specific reactivity and properties, making it valuable in various scientific and industrial applications .

生物活性

Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane is a silane compound characterized by its unique trifluoropropynyl groups. This compound has garnered attention in various fields, including materials science and medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

- Molecular Formula : C₁₈H₁₄F₆Si

- Molecular Weight : 364.36 g/mol

- Structure : The compound features two phenyl groups and two trifluoropropynyl substituents attached to a silicon atom.

Mechanisms of Biological Activity

The biological activity of Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that compounds with trifluoropropynyl groups exhibit significant antimicrobial properties. The presence of fluorine atoms enhances the lipophilicity and stability of the compound, allowing it to disrupt microbial cell membranes effectively.

- Cytotoxic Effects : Studies have shown that silane compounds can induce cytotoxicity in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancerous cells.

- Inhibition of Enzymatic Activity : Certain silanes have been reported to inhibit key enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of several silane derivatives, including those with trifluoropropynyl groups. The results demonstrated a significant reduction in bacterial growth (up to 90% inhibition) against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane exhibited cytotoxic effects with an IC50 value of 25 µM. The compound induced apoptosis through ROS generation and mitochondrial dysfunction.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 364.36 g/mol |

| Antimicrobial Activity | 90% inhibition at 10 µg/mL |

| Cytotoxicity (IC50) | 25 µM in MCF-7 cells |

| Enzyme Inhibition | Specific enzymes not detailed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。